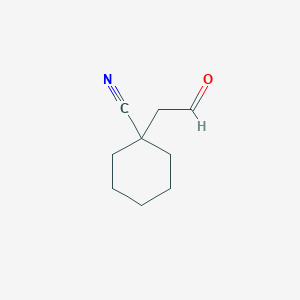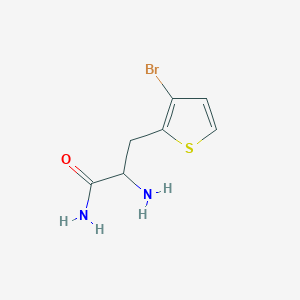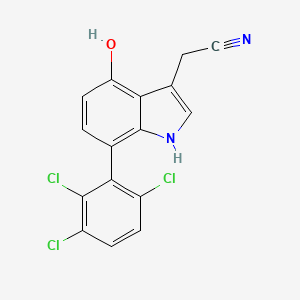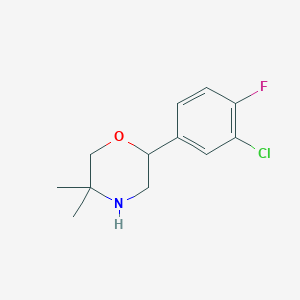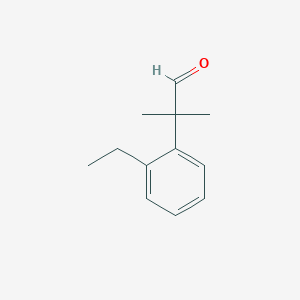
2-(2-Ethylphenyl)-2-methylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylphenyl)-2-methylpropanal is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a methylpropanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylphenyl)-2-methylpropanal typically involves the alkylation of 2-ethylphenyl with a suitable alkylating agent, followed by the introduction of the aldehyde group. One common method is the Friedel-Crafts alkylation, where 2-ethylphenyl is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Ethylphenyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: 2-(2-Ethylphenyl)-2-methylpropanoic acid.
Reduction: 2-(2-Ethylphenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(2-Ethylphenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethylphenyl)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
2-Ethylphenol: Similar structure but lacks the aldehyde group.
2-Methylpropanal: Similar structure but lacks the phenyl ring.
2-(2-Ethylphenyl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness: 2-(2-Ethylphenyl)-2-methylpropanal is unique due to the presence of both the ethyl-substituted phenyl ring and the aldehyde group
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2-(2-ethylphenyl)-2-methylpropanal |
InChI |
InChI=1S/C12H16O/c1-4-10-7-5-6-8-11(10)12(2,3)9-13/h5-9H,4H2,1-3H3 |
Clave InChI |
XJYRVIRHZNOKTJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C(C)(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)

![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)


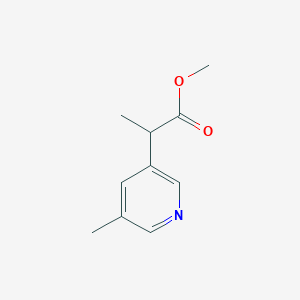
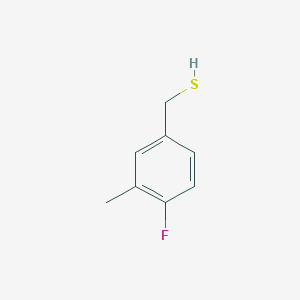
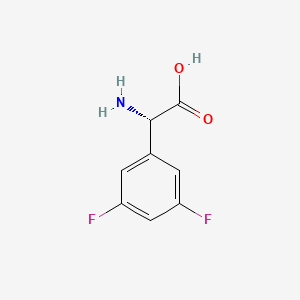
![1-Thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13078695.png)

